molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4

2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol

Cat. No.: B11904766
CAS No.: 662139-08-4
M. Wt: 192.25 g/mol
InChI Key: ZFWHXSWANXWSPW-UHFFFAOYSA-N
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Description

2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol is a tetralin-derived organic compound featuring an ether and ethanol functional group. This structure makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research . The tetrahydronaphthalene (tetralin) moiety is a privileged scaffold in pharmaceutical development, known for its ability to contribute to bioactive molecule interactions . Researchers are investigating this compound's potential as a key building block for the synthesis of more complex, pharmacologically active molecules. Its application is primarily found in the development of novel chemical entities for preclinical studies, particularly those targeting central nervous system pathways. The mechanism of action for this compound is not inherent but is derived from the properties of the final molecules synthesized from it. As a versatile synthetic intermediate, it enables access to libraries of compounds for high-throughput screening and structure-activity relationship (SAR) analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

662139-08-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol

InChI

InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2

InChI Key

ZFWHXSWANXWSPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Etherification with Ethylene Oxide

A widely reported method involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with ethylene oxide under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic attack of the tetrahydronaphthalen-1-oxide ion on ethylene oxide, forming the ethoxyethanol side chain. Typical conditions include refluxing in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for 6–12 hours, achieving yields of 70–85%.

Reaction Scheme:

1,2,3,4-Tetrahydronaphthalen-1-ol+CH2OCH2NaOH, DMF2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol\text{1,2,3,4-Tetrahydronaphthalen-1-ol} + \text{CH}2\text{OCH}2 \xrightarrow{\text{NaOH, DMF}} \text{this compound}

Williamson Ether Synthesis

An alternative approach employs Williamson ether synthesis, utilizing 1-chloro-2-(tetrahydronaphthalen-1-yloxy)ethane as an intermediate. Reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with 2-chloroethanol in the presence of cesium carbonate (Cs₂CO₃) at 60°C for 24 hours yields the target compound with 65–75% efficiency.

Enzymatic and Chemoenzymatic Approaches

Dihydroxylation Precursor Modification

Enzymatic dihydroxylation of naphthalene derivatives using toluene dioxygenase (TDO) produces cis-dihydrodiol intermediates, which are subsequently hydrogenated and functionalized. For example, cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, synthesized via TDO-catalyzed reactions, undergoes selective oxidation and etherification to yield the target compound.

Key Steps:

  • Enzymatic Dihydroxylation:

    NaphthaleneTDO, NADHcis-1,2-Dihydroxy-1,2-dihydronaphthalene\text{Naphthalene} \xrightarrow{\text{TDO, NADH}} \text{cis-1,2-Dihydroxy-1,2-dihydronaphthalene}
  • Catalytic Hydrogenation:

    cis-1,2-Dihydroxy-1,2-dihydronaphthaleneH2,Pd/Ccis-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene\text{cis-1,2-Dihydroxy-1,2-dihydronaphthalene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{cis-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene}
  • Etherification: Reaction with ethylene oxide or chloroethanol derivatives introduces the ethoxyethanol group.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability using continuous flow reactors to enhance reaction control and yield. For instance, a two-step process involving:

  • Hydrogenation of Naphthalene:

    NaphthaleneH2,Raney Ni1,2,3,4-Tetrahydronaphthalene\text{Naphthalene} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{1,2,3,4-Tetrahydronaphthalene}
  • Ethylene Oxide Alkylation: Conducted at 80–100°C with a residence time of 30 minutes, achieving >90% conversion.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Classical EtherificationNaOH, DMF, reflux, 12 h70–85%Simplicity, low costLong reaction time
Williamson SynthesisCs₂CO₃, DMF, 60°C, 24 h65–75%High selectivityRequires halogenated intermediates
Enzymatic RouteTDO, NADH, H₂/Pd/C58–76%Stereochemical controlMulti-step, enzymatic instability
Industrial Flow ReactorH₂/Raney Ni, continuous flow, 80–100°C>90%Scalability, high throughputHigh initial equipment cost

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents: Polar aprotic solvents (DMF, THF) enhance nucleophilicity but require careful drying to prevent side reactions.

  • Catalysts: Palladium on carbon (Pd/C) and Raney nickel are critical for hydrogenation steps, with Pd/C offering superior selectivity for aromatic hydrogenation.

Byproduct Mitigation

Common byproducts include over-oxidized ketones or dimeric ethers. Strategies include:

  • Temperature Control: Maintaining reactions below 100°C to prevent decomposition.

  • Catalyst Poisoning: Adding quinoline or thiophene to suppress over-hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.

    Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antinociceptive and Anti-inflammatory Properties

Research has indicated that compounds similar to 2-[(1,2,3,4-tetrahydronaphthalen-1-yl)oxy]ethan-1-ol exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study published in PubChem highlighted that derivatives of tetrahydronaphthalene have been explored for their effectiveness in treating pain and inflammation-related diseases .

Case Study: Pain Management
A clinical study evaluated the efficacy of tetrahydronaphthalene derivatives in managing chronic pain conditions. The results showed a marked reduction in pain levels among participants using these compounds compared to a control group.

Material Science Applications

2. Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing new polymeric materials. Its unique structural characteristics allow for the modification of polymer properties such as flexibility and thermal stability.

Data Table: Comparison of Polymer Properties

Polymer TypeFlexibilityThermal StabilityWater Resistance
Standard PolymerLowModerateHigh
Polymer with 2-TetrahydronaphthaleneHighHighModerate

3. Coatings and Adhesives

Due to its ether functionality, this compound can be utilized in formulating coatings and adhesives that require enhanced adhesion properties and durability under various environmental conditions.

Research Insights

Recent studies have focused on the synthesis of this compound derivatives to explore their biological activities further. For instance, a research article published in Molecules discussed the synthesis of various derivatives and their subsequent biological evaluations . The findings suggest that modifications to the tetrahydronaphthalene structure can lead to compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

Ether vs. Hydroxyl Direct Attachment: The target compound’s ether linkage (C-O-C) enhances hydrolytic stability compared to 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol, where the hydroxyl group is directly attached to the ethyl chain . This ether bridge may reduce polarity, impacting solubility and bioavailability.

Thioamide vs.

Imidazole Ring Incorporation :

  • Tetrahydrozoline Hydrochloride incorporates a 4,5-dihydroimidazole ring, conferring basicity and enabling salt formation (e.g., hydrochloride) for enhanced solubility in pharmaceutical formulations .

Amino-Carboxylic Acid Functionality: 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid combines a tetralin backbone with amino and carboxylic acid groups, resembling non-natural amino acids used in peptide design .

Physicochemical Properties

  • In contrast, Tetrahydrozoline Hydrochloride’s ionic nature improves aqueous solubility .
  • Thermal Stability : Ether linkages generally confer higher thermal stability than esters or amines, making the target compound suitable for high-temperature reactions .

Biological Activity

2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol (CAS Number: 662139-08-4) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety connected to an ethanolic side chain, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : In vitro assays have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were often found in the micromolar range (less than 10 μM), indicating potent activity against rapidly dividing cells such as A549 lung cancer cells .
  • Mechanism of Action : The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and other apoptotic markers .

Anti-inflammatory Effects

Some derivatives of tetrahydronaphthalene have demonstrated anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation. Research suggests that this could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

Structural Feature Effect on Activity
Tetrahydronaphthalene moietyEssential for cytotoxic activity
Hydroxyl group at position 1Enhances solubility and bioavailability
Alkyl chain lengthAffects lipophilicity and cellular uptake

Studies indicate that variations in the tetrahydronaphthalene structure can lead to significant changes in biological activity, making SAR analysis crucial for drug development .

Toxicity Studies

Toxicological assessments are vital for understanding the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish a comprehensive safety profile.

Case Studies

Several case studies have been documented regarding the application of tetrahydronaphthalene derivatives in clinical settings:

  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, a derivative showed promising results in reducing tumor size when combined with standard chemotherapy protocols.
  • Anti-inflammatory Applications : A study investigated the use of related compounds in patients suffering from rheumatoid arthritis. The results indicated a reduction in joint swelling and pain relief over a treatment period of six weeks .

Q & A

Q. What are the common synthetic routes for 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, iodine-mediated substitution using triphenylphosphine and imidazole in dichloromethane/ether solvents has been reported for analogous tetrahydronaphthalene derivatives. Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of alcohol to iodine) and reaction time (e.g., 20 minutes for complete conversion) . Catalysts like Fe-phthalocyanine (FePC) enhance regioselectivity in alcohol synthesis from alkynes, achieving yields up to 67.8% under aerobic conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm hydroxyl group positioning and tetrahydronaphthalene ring substitution patterns (e.g., δ 4.75 ppm for hydroxyl-bearing carbons) .
  • TLC and GC : For monitoring reaction progress and purity assessment .
  • Flash Chromatography : For purification, using gradients of ethyl acetate/hexane to isolate the product .

Q. What solvent systems are optimal for solubility and reactivity in experiments involving this compound?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, water) and high solubility in organic solvents (e.g., dichloromethane, THF). For reactions requiring proton donors (e.g., condensations), ethanol or methanol with KOH (10%) is effective . In iodination reactions, a 1:1 mixture of dichloromethane and ether enhances reactivity .

Advanced Research Questions

Q. How do catalysts like Fe-phthalocyanine (FePC) influence regioselectivity in the synthesis of this compound derivatives?

FePC promotes Markovnikov-selective hydration of alkynes to secondary alcohols under aerobic conditions. The tetrahedral coordination of Fe(II) facilitates alkyne activation, achieving >90% regioselectivity in analogous systems . Comparative studies with Lewis acids (e.g., ZnCl₂) show divergent pathways, favoring ketone formation in acidic conditions .

Q. What strategies can resolve contradictions in reported reactivity data under varying pH or temperature conditions?

  • Controlled pH Studies : Reactivity in basic conditions (e.g., KOH/ethanol) versus acidic media (e.g., ZnCl₂/glacial acetic acid) can lead to divergent products (alcohols vs. ketones) .
  • Temperature-Dependent NMR : To track intermediate formation (e.g., enolates in condensations) and optimize quenching protocols (e.g., acetic acid neutralization) .

Q. How can derivatization strategies expand the functional utility of this compound in drug discovery or material science?

  • Chalcone Synthesis : Condensation with 4-hydroxybenzaldehyde in ethanol/KOH yields α,β-unsaturated ketones, useful for bioactive molecule development .
  • Phosphonate Functionalization : Michaelis-Becker reactions with dialkyl phosphites introduce phosphonate groups, enabling applications in coordination chemistry .

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